molecular formula C18H24N4O B10821371 1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

Cat. No.: B10821371
M. Wt: 315.4 g/mol
InChI Key: MFWNKCLOYSRHCJ-FIBGUPNXSA-N
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Description

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[331]nonan-3-yl]indazole-3-carboxamide is a complex organic compound with a unique structure that includes an indazole core and a trideuteriomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the indazole core, followed by the introduction of the trideuteriomethyl group and the azabicyclo[3.3.1]nonane moiety. Common reagents used in these steps include deuterated methyl iodide for the trideuteriomethyl group and various catalysts for the formation of the azabicyclo structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trideuteriomethyl group may enhance the compound’s stability and bioavailability, while the indazole core can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
  • 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Uniqueness

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide is unique due to the presence of the trideuteriomethyl group, which can significantly alter its chemical and biological properties compared to its non-deuterated analogs. This modification can lead to differences in metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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